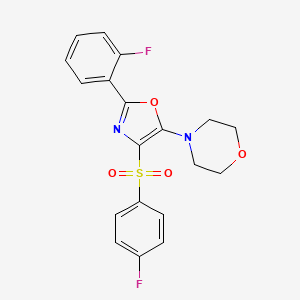
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C19H16F2N2O4S and its molecular weight is 406.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a novel derivative in the class of oxazole-containing compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring linked to an oxazole moiety, which is further substituted with fluorophenyl and sulfonyl groups. This unique structure is believed to contribute to its biological properties, particularly in terms of its interaction with various biological targets.
Anticancer Activity
Research has shown that oxazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from colon, lung, and breast cancers. For instance, a related oxazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line Type | IC50 (µM) |
|---|---|---|
| Compound A | Colon Adenocarcinoma | 92.4 |
| Compound B | Ovarian Adenocarcinoma | 2.76 |
| Compound C | Renal Cancer | 1.143 |
The above table illustrates the varying degrees of cytotoxicity observed in different studies on oxazole derivatives.
The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key signaling pathways. For example, some oxazole derivatives have been found to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes that can lead to tumor growth . Additionally, these compounds may induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways.
Other Biological Activities
Beyond anticancer properties, oxazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial properties against strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
- Anti-inflammatory Effects : The presence of specific functional groups in oxazole derivatives has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related compound (Compound B) against ovarian adenocarcinoma cells. The results indicated an IC50 value of 2.76 µM, demonstrating high selectivity and potency against this cancer type. The study also reported that this compound could significantly reduce tumor mass in xenograft models when administered at effective doses .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they could downregulate the expression of anti-apoptotic proteins such as XIAP, leading to enhanced apoptotic signaling pathways .
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQXQVCLLUSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














